molecular formula C6H10O B1584645 4-Methylenetetrahydro-2H-pyran CAS No. 36838-71-8

4-Methylenetetrahydro-2H-pyran

Cat. No.: B1584645
CAS No.: 36838-71-8
M. Wt: 98.14 g/mol
InChI Key: NSELYKZLLNWRED-UHFFFAOYSA-N
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Description

4-Methylenetetrahydro-2H-pyran is an organic compound with the molecular formula C6H10O. It is a six-membered ring structure containing five carbon atoms and one oxygen atom, with a methylene group attached to the fourth carbon. This compound is known for its role in various chemical reactions and its applications in scientific research.

Chemical Reactions Analysis

Types of Reactions: 4-Methylenetetrahydro-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a protecting group for alcohols in organic synthesis. Alcohols react with 3,4-dihydropyran to form 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various tetrahydropyran derivatives, which are useful intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 4-Methylenetetrahydro-2H-pyran involves its ability to form stable intermediates in various chemical reactions. Its methylene group can participate in electrophilic and nucleophilic reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 4-Methylenetetrahydro-2H-pyran is unique due to its methylene group, which provides additional reactivity compared to other similar compounds. This makes it particularly useful as a protecting group and in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-methylideneoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSELYKZLLNWRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338412
Record name 4-Methylenetetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36838-71-8
Record name Tetrahydro-4-methylene-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36838-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylenetetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylideneoxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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